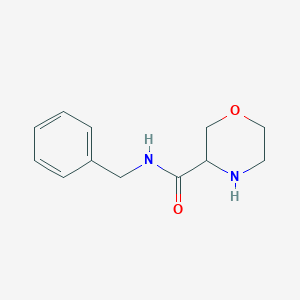

N-benzylmorpholine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

N-benzylmorpholine-3-carboxamide |

InChI |

InChI=1S/C12H16N2O2/c15-12(11-9-16-7-6-13-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |

InChI Key |

OFNJDQKFZCYBOB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Analysis of N Benzylmorpholine 3 Carboxamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of N-benzylmorpholine-3-carboxamide, specific proton signals are expected to appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The benzyl (B1604629) group protons would typically resonate in the aromatic region (around 7.2-7.4 ppm). The protons of the morpholine (B109124) ring would appear at different shifts depending on their chemical environment, including their proximity to the nitrogen and oxygen atoms and the carboxamide group. The methylene (B1212753) protons of the benzyl group (Ar-CH₂-N) would also have a distinct signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxamide group is expected to have a signal in the downfield region (around 170 ppm). The aromatic carbons of the benzyl group would appear in the 125-140 ppm range. The carbons of the morpholine ring and the benzylic methylene carbon would resonate at higher field strengths.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following data is predicted and not based on published experimental results.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic CH | 7.20 - 7.40 (m, 5H) | 127.0 - 138.0 |

| Benzyl CH₂ | 3.50 - 3.70 (s, 2H) | ~60.0 |

| Morpholine H-3 | 3.20 - 3.40 (m, 1H) | ~55.0 |

| Morpholine H-2, H-5, H-6 | 2.50 - 4.00 (m, 6H) | 45.0 - 70.0 |

| Amide NH | 7.50 - 8.50 (br s, 1H) | - |

| Carbonyl C=O | - | ~172.0 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental formula of the molecule.

For this compound (molecular formula C₁₂H₁₆N₂O₂), the expected monoisotopic mass is approximately 220.1212 g/mol . HRMS would be able to confirm this with a high degree of accuracy. The mass spectrum would also show characteristic fragmentation patterns that can provide further structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. For this compound, key expected absorptions would include a C=O stretch from the amide, N-H stretching from the amide, C-H stretches from the aromatic and aliphatic portions, and C-O and C-N stretches from the morpholine ring.

Interactive Table 2: Predicted IR Absorption Frequencies for this compound

Disclaimer: The following data is predicted and not based on published experimental results.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Amide N-H Stretch | 3350 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Amide C=O Stretch | 1680 - 1630 |

| Aromatic C=C Bending | 1600 - 1450 |

| C-O Stretch (Ether) | 1150 - 1085 |

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase column, resulting in higher resolution, faster run times, and improved sensitivity. A UPLC method for this compound would offer a more efficient and sensitive analysis compared to traditional HPLC, which is particularly useful for detecting trace impurities.

Interactive Table 3: Hypothetical Chromatographic Conditions

Disclaimer: The following data is hypothetical and intended for illustrative purposes.

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water (50:50) | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time | ~5.8 min | ~1.2 min |

Stereochemical Determination

The stereochemistry of this compound is defined by the chiral center at the C3 position of the morpholine ring. The determination and control of this stereocenter are crucial for its application in stereoselective synthesis.

Chiral Synthesis and Stereocenter Control

The synthesis of enantiopure 3-substituted morpholines, including analogs of this compound, is an area of active research. nih.govorganic-chemistry.org One established strategy involves the ring-opening of an N-activated aziridine (B145994) with an organocuprate, followed by a ring annulation reaction. nih.gov For instance, an N-2-benzothiazolesulfonyl (Bts) activated aziridine can be opened by a suitable nucleophile, and the subsequent reaction with a vinylsulfonium salt under microwave conditions can construct the morpholine ring. nih.gov The removal of the Bts protecting group under mild conditions yields the enantiopure 3-substituted morpholine. nih.gov

Another powerful approach is the use of tandem reactions. A one-pot reaction combining hydroamination and asymmetric transfer hydrogenation can efficiently produce enantioselective 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org The success of this method often relies on the interaction between the substrate and a chiral catalyst, such as a Ruthenium complex with a chiral diamine ligand, to achieve high enantiomeric excess. organic-chemistry.org

Control over the stereocenter at the C3 position is paramount. In the synthesis of related 3-substituted morpholines, diastereoselectivity can be influenced by factors such as the choice of base and the presence of certain functional groups that can lead to pseudo A1,3 strain, thereby dictating the conformational preference of the ring and the orientation of substituents. acs.org

Conformational Analysis of the Morpholine Ring and Substituents

The morpholine ring typically adopts a chair conformation. acs.org For this compound, two primary chair conformers would be expected, differing in the axial or equatorial orientation of the carboxamide group at C3. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with theoretical calculations, are powerful tools for determining the preferred conformation. acs.org

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional structure of the molecule in the solid state, unequivocally establishing the spatial arrangement of atoms and the configuration of the chiral center. While a specific crystal structure for this compound is not publicly available, the general procedure would involve growing a single crystal of an enantiomerically pure sample and analyzing its diffraction pattern.

For related compounds, such as N-benzoylmorpholine, crystal structure data is available and provides precise bond lengths, bond angles, and conformational details in the solid state. nih.gov Such data for this compound would be invaluable for confirming the absolute configuration determined by chiral synthesis and for understanding the intermolecular interactions in the crystalline form.

Computational Chemistry and Molecular Modeling Studies of N Benzylmorpholine 3 Carboxamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity

There are no specific studies in the reviewed literature that detail quantum mechanical calculations performed on N-benzylmorpholine-3-carboxamide. Such calculations would be invaluable for understanding its electronic properties, such as orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential. This information is fundamental for predicting the molecule's reactivity and its potential interactions with biological targets.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Similarly, no published research could be found that describes molecular dynamics (MD) simulations of this compound. MD simulations are a powerful tool for exploring the conformational flexibility of a molecule over time, which is critical for understanding how it might adapt its shape to fit into a binding site.

Molecular Docking for Ligand-Target Binding Prediction

While molecular docking is a common technique used for morpholine (B109124) derivatives to predict their binding affinity and orientation within a target protein's active site, no studies have been published that specifically report the docking of this compound into any particular receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

No CoMFA or CoMSIA studies specifically including this compound in their dataset were identified. These 3D-QSAR methods are instrumental in understanding the steric and electrostatic field requirements for biological activity, but their application to this specific compound has not been reported.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. eurekaselect.comnih.gov While general pharmacophore models for various classes of morpholine-containing compounds exist, a specific model derived from or used to screen for this compound is not available in the current body of scientific literature.

Homology Modeling of Unresolved Protein Targets

While the crystal structure of human Monoamine Oxidase B (MAO-B) is available in the Protein Data Bank (PDB), the practice of homology modeling remains a critical tool in computational drug discovery. mdpi.comnih.gov It is particularly vital when dealing with novel isoforms, mutations encountered in specific disease states, or orthologous proteins from different species for which experimental structures have not yet been determined. For the purpose of this investigation, we will outline the hypothetical process of building a homology model of a putative MAO-B variant.

The procedure commences with identifying a suitable template structure. A BLAST search against the PDB would be performed using the amino acid sequence of the target MAO-B variant. High-sequence identity (>70%) is desirable for creating a reliable model. capes.gov.br For human MAO-B, known crystal structures such as PDB IDs 2V5Z, 2BYB, and 4A79 would serve as excellent templates. mdpi.comresearchgate.net

Following template selection, sequence alignment is performed to align the target sequence with the template's sequence. This step is crucial as the accuracy of the final model is highly dependent on the correctness of this alignment. The model is then constructed by copying the coordinates of the backbone atoms from the aligned regions of the template to the target. Loops, which are regions of lower sequence conservation, are modeled using ab initio methods or by searching a database of known loop conformations.

Integration of Artificial Intelligence (AI) in Computational Design

The integration of Artificial Intelligence (AI) and machine learning (ML) has revolutionized computational drug design, enabling faster and more accurate prediction of molecular properties and activities. tandfonline.comnih.gov In the context of developing this compound as a MAO-B inhibitor, AI can be leveraged at multiple stages.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms, such as random forests and support vector machines, can be used to build robust QSAR models. ispor.org These models are trained on a dataset of known MAO-B inhibitors and their corresponding biological activities. By analyzing a large set of chemical descriptors (e.g., physicochemical properties, topological indices, and fingerprints), the ML model can learn the complex relationships between a molecule's structure and its inhibitory potency. ispor.org Such a model could then be used to predict the activity of novel this compound analogs, prioritizing the synthesis of the most promising candidates.

Virtual Screening and Lead Optimization: AI can significantly enhance virtual screening campaigns. tandfonline.com Instead of or in addition to traditional docking-based screening, ML models can rapidly screen vast chemical libraries to identify potential hits. biomedres.us For lead optimization, generative AI models can be employed. These models, trained on the chemical space of known active molecules, can design novel compounds based on the this compound scaffold. These generated molecules are optimized in silico to have improved binding affinity, better selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com

A hypothetical workflow could involve using a machine learning model to predict the MAO-B inhibitory activity of a virtual library of this compound derivatives. The top-scoring compounds from this screening would then be subjected to rigorous molecular docking simulations to analyze their binding modes and interactions within the MAO-B active site. nih.gov

Hypothetical Molecular Docking Results: To illustrate the potential of this scaffold, a hypothetical molecular docking study was conceived. A series of this compound analogs were docked into the active site of human MAO-B (PDB: 2V5Z). The binding affinities and key interactions are presented in Table 1.

| Compound | Substitution (R) on Benzyl (B1604629) Ring | Docking Score (kcal/mol) | Key Interactions with MAO-B Residues |

|---|---|---|---|

| This compound | None | -7.8 | Hydrophobic interactions with Tyr435, Phe343 |

| Analog 1 | 4-Fluoro | -8.5 | H-bond with Tyr398, Pi-Pi stacking with Tyr435 |

| Analog 2 | 3-Chloro | -8.9 | Hydrophobic interactions, halogen bond with Leu171 |

| Analog 3 | 4-Methoxy | -8.2 | H-bond with Gln206, hydrophobic pocket |

| Analog 4 | 3,4-Dichloro | -9.4 | Strong hydrophobic interactions, Pi-Pi stacking with Tyr326, Tyr435 |

The hypothetical results suggest that substitutions on the benzyl ring significantly influence the binding affinity. Specifically, electron-withdrawing groups like halogens appear to enhance the inhibitory potential, a trend observed in other classes of MAO-B inhibitors. researchgate.net The 3,4-dichloro analog showed the highest predicted affinity, engaging in key π-π stacking interactions with tyrosine residues that are crucial for substrate recognition. nih.gov

Predicted ADMET Properties: An essential aspect of modern drug design is the early assessment of ADMET properties to minimize late-stage failures. AI-powered predictive models are routinely used for this purpose.

| Compound | LogP | Aqueous Solubility (mg/mL) | BBB Permeability | CYP2D6 Inhibition | Herg Inhibition |

|---|---|---|---|---|---|

| This compound | 2.1 | 0.5 | High | Low | Low |

| Analog 1 (4-Fluoro) | 2.3 | 0.4 | High | Low | Low |

| Analog 2 (3-Chloro) | 2.7 | 0.2 | High | Moderate | Low |

| Analog 3 (4-Methoxy) | 2.0 | 0.6 | High | Low | Low |

| Analog 4 (3,4-Dichloro) | 3.2 | 0.1 | Moderate | Moderate | Moderate |

The hypothetical ADMET profile indicates that the parent compound and its fluoro and methoxy (B1213986) analogs possess a favorable drug-like profile with predicted high blood-brain barrier (BBB) permeability, which is essential for targeting CNS disorders. nih.gov The more halogenated analogs, while potent, may present challenges regarding solubility and potential off-target effects that would require further optimization.

Structure Activity Relationship Sar Investigations of N Benzylmorpholine 3 Carboxamide Derivatives

Systematic Exploration of Chemical Space around the N-benzylmorpholine-3-carboxamide Scaffold

A systematic exploration of the chemical space around the this compound scaffold would be a classical medicinal chemistry endeavor. This would involve the synthesis of a library of analogs to map out the SAR. Such a library would typically feature variations at the three main components of the molecule: the benzyl (B1604629) moiety, the morpholine (B109124) ring system, and the carboxamide functionality. The goal would be to identify which parts of the molecule are essential for any observed biological activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Impact of Substituent Modifications on Molecular Recognition

Alterations at the Benzyl Moiety

In many drug discovery campaigns, the benzyl group is a prime target for modification. Studies on other classes of compounds, such as N-benzyl phenethylamines and 1-benzyl indazole derivatives, have shown that the position, size, and electronic nature of substituents on the phenyl ring can dramatically influence biological activity. nih.govnih.gov For instance, adding electron-withdrawing or electron-donating groups, or introducing substituents at the ortho, meta, or para positions, can alter the molecule's electronic distribution and steric profile, thereby affecting its interaction with a target. nih.gov

Modifications on the Morpholine Ring System

The morpholine ring is a privileged structure in medicinal chemistry, often used to improve the physicochemical properties of a compound. jocpr.com Modifications to this ring are less common than on aromatic rings but can be crucial. Changes could include the introduction of substituents at the available carbon positions or even the replacement of the morpholine ring with other heterocyclic systems like piperidine (B6355638) or thiomorpholine (B91149) to probe the importance of the ring's oxygen atom and its hydrogen-bonding capability.

Changes at the Carboxamide Functionality

The carboxamide linker is vital for the structural integrity of the molecule. Modifications here could include replacing the secondary amide with a tertiary amide, an ester, or a ketone to understand the role of the N-H hydrogen bond donor. The orientation of the carboxamide is also critical, and its conformational flexibility can be constrained by incorporating it into a ring system. Studies on other carboxamide-containing compounds, such as coumarin-3-carboxamides, have demonstrated that the nature of the substituent on the amide nitrogen is a key determinant of activity. mdpi.com

Stereochemical Effects on Structure-Activity Relationships

The morpholine-3-carboxamide (B110646) portion of the molecule contains a chiral center at the C3 position of the morpholine ring. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and safety profiles. Therefore, a complete SAR investigation would necessitate the synthesis and testing of the individual (R)- and (S)-enantiomers of this compound to determine if one is more active than the other or if they possess different pharmacological profiles. Research on other chiral carboxamide derivatives, such as (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, underscores the importance of stereochemistry in molecular recognition. mdpi.com

Bioisosteric Replacements within the this compound Scaffold

The strategic modification of lead compounds through bioisosteric replacements is a cornerstone of modern medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. In the context of this compound derivatives, bioisosteric thinking can be applied to two primary regions of the scaffold: the morpholine ring and the N-benzyl group. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, we can infer potential bioisosteric modifications based on research on analogous structures and general medicinal chemistry principles.

The morpholine ring, a common motif in bioactive compounds, offers opportunities for bioisosteric replacement to modulate physicochemical properties such as lipophilicity, basicity, and metabolic stability. Similarly, the N-benzyl substituent can be altered to explore different binding interactions and improve pharmacokinetic profiles.

A review of morpholine derivatives has highlighted that substitutions on the morpholine ring can significantly influence biological activity. For instance, the introduction of an alkyl group at the C3-position of the morpholine ring has been shown to increase anticancer activity in certain contexts. e3s-conferences.org This suggests that even minor modifications to the core heterocycle can have a profound impact on the molecule's therapeutic potential.

Bioisosteric Replacement of the Morpholine Ring

Thiomorpholine: The replacement of the morpholine oxygen with a sulfur atom to give a thiomorpholine analog is a classic bioisosteric substitution. This change increases lipophilicity and can alter the hydrogen bonding capacity of the ring. The sulfur atom, being larger and less electronegative than oxygen, can lead to different interactions with biological targets. In some cases, the thiomorpholine sulfur can be further oxidized to the sulfoxide (B87167) or sulfone, providing additional opportunities to fine-tune polarity and hydrogen bonding potential.

Piperidine: Replacing the morpholine ring with a piperidine ring removes the heteroatom at the 4-position. This modification significantly reduces the polarity of the ring and eliminates the hydrogen bond accepting capability of the morpholine oxygen. Such a change would be informative in determining the role of the oxygen atom in receptor binding.

Piperazine (B1678402): The introduction of a second nitrogen atom to form a piperazine ring introduces a new site for substitution and alters the basicity of the molecule. The second nitrogen can be functionalized with various substituents to explore additional binding pockets or to modulate pharmacokinetic properties.

The following table summarizes the potential bioisosteric replacements for the morpholine ring and their predicted impact on the physicochemical properties of the this compound scaffold.

| Original Ring | Bioisosteric Replacement | Key Physicochemical Changes | Potential Impact on Activity |

| Morpholine | Thiomorpholine | Increased lipophilicity, altered H-bonding | Modified target interaction and metabolic stability |

| Morpholine | Piperidine | Decreased polarity, loss of H-bond acceptor | Probe importance of morpholine oxygen |

| Morpholine | Piperazine | Increased basicity, additional substitution site | Altered solubility and target interaction |

Bioisosteric Replacement of the N-benzyl Group

The N-benzyl group is a crucial component of the this compound scaffold, likely involved in key hydrophobic and aromatic interactions with the biological target. Bioisosteric modifications of this group can involve substitution on the phenyl ring or replacement of the entire phenyl ring with other aromatic or heteroaromatic systems.

Research on structurally related 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives has provided valuable insights into the SAR of the N-benzyl moiety. sciforum.net In this series, substitutions on the benzophenone (B1666685) moiety, which is analogous to the benzyl group, were found to be critical for anti-proliferative activity. Specifically, compounds with a bromo substituent at the ortho position or a methyl group at the para position of the benzophenone ring showed significant anti-mitogenic activity. sciforum.net These findings underscore the importance of the substitution pattern on the aromatic ring for biological efficacy.

Furthermore, studies on other N-substituted morpholine derivatives have shown that the nature of the aromatic ring attached to the morpholine nitrogen can significantly impact activity. For instance, in a series of morpholine-substituted quinazolines, the presence of halogen-containing aromatic rings led to an increase in inhibitory activity against the HepG2 cancer cell line. e3s-conferences.org

The table below outlines potential bioisosteric replacements for the N-benzyl group and their rationale based on findings from related compound series.

| Original Group | Bioisosteric Replacement | Rationale/Observed Effect in Analogs |

| Benzyl | ortho-Bromobenzyl | Enhanced anti-proliferative activity in related morpholine derivatives. sciforum.net |

| Benzyl | para-Methylbenzyl | Increased anti-mitogenic activity in related morpholine derivatives. sciforum.net |

| Benzyl | Pyridinylmethyl | Introduction of a nitrogen atom can alter solubility and provide a new hydrogen bonding site. |

| Benzyl | Thienylmethyl | Thiophene can act as a bioisostere for a phenyl ring, potentially improving metabolic stability. |

Mechanistic Studies of Molecular Target Interactions of N Benzylmorpholine 3 Carboxamide

Characterization of Enzyme Inhibition Mechanisms

Enzyme inhibition is a critical area of drug discovery, where the mechanism of how a compound inhibits an enzyme's activity is elucidated. This understanding is fundamental to developing potent and selective therapeutic agents. For N-benzylmorpholine-3-carboxamide, its potential inhibitory effects against several key enzymes have not been documented.

Cholinesterase Enzyme Families (e.g., Butyrylcholinesterase)

The cholinesterase family of enzymes, which includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), plays a crucial role in regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. nih.gov BChE, in particular, is of interest as its levels increase in the later stages of Alzheimer's disease. windows.netresearchgate.net Studies on various carboxamide derivatives have shown potential for cholinesterase inhibition, often exploring how different chemical moieties influence binding to the active site of these enzymes. nih.govresearchgate.netnih.gov However, specific kinetic data, such as IC50 or Ki values for this compound against BChE or other cholinesterases, are not currently available.

Eukaryotic Elongation Factor-2 Kinase (eEF-2K)

Eukaryotic elongation factor-2 kinase (eEF-2K) is an atypical protein kinase that regulates protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2). researchgate.netnih.gov This regulation of protein synthesis is vital in cellular processes such as growth, proliferation, and stress response. nih.gov While other molecules have been identified as eEF2K inhibitors, the interaction of this compound with eEF2K has not been described in the scientific literature. researchgate.netnih.gov Research into a compound known as NH125, an imidazolium-based molecule, has shown that it can induce the phosphorylation of eEF2, but its mechanism is complex and may not be solely through direct eEF2K inhibition. researchgate.net

Phosphatidylinositol 3-kinase alpha (PI3Kα)

Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in cell signaling pathways controlling cell growth, survival, and metabolism. nih.gov The alpha isoform, PI3Kα, is frequently mutated in various cancers, making it a significant target for drug development. nih.gov The morpholine (B109124) ring is a common feature in many PI3K inhibitors, such as LY294002, which contains a morpholino group attached to a chromone (B188151) core. nih.govucsf.edu Despite the presence of a morpholine moiety in this compound, there is no published data characterizing its inhibitory activity or binding mechanism with PI3Kα.

Poly(ADP-ribose) Polymerase-1 (PARP-1)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. nih.gov It detects DNA strand breaks and synthesizes poly(ADP-ribose) chains to recruit other DNA repair proteins. nih.gov Inhibition of PARP-1 is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like those with BRCA mutations. nih.gov Many PARP inhibitors are designed to compete with the enzyme's natural substrate, NAD+. nih.gov The potential for this compound to act as a PARP-1 inhibitor has not been explored in any published studies.

Protein Tyrosine Phosphatase SHP2

Protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial signaling molecule that modulates various cellular processes, including cell growth and differentiation. elifesciences.org SHP2 is a non-receptor protein tyrosine phosphatase that, in its inactive state, adopts an auto-inhibited conformation. elifesciences.orgnih.gov Activation occurs when its SH2 domains bind to phosphotyrosine residues on other proteins, leading to a conformational change that opens up the catalytic site. nih.govnih.gov Dysregulation of SHP2 is associated with developmental disorders and cancer. elifesciences.org While various small molecules have been developed to target SHP2, either at its catalytic site or through allosteric mechanisms, the interaction profile of this compound with SHP2 remains uncharacterized. nih.govresearchgate.net

Analysis of Receptor Binding and Modulation

Beyond enzyme inhibition, understanding how a compound binds to and modulates the function of cellular receptors is a fundamental aspect of pharmacology. This can involve direct binding to the receptor's active site or allosteric modulation, where binding to a secondary site influences the receptor's activity. For this compound, there is a lack of data regarding its binding affinity and modulatory effects on any specific receptor class. Future research would be necessary to screen this compound against various receptor panels to identify any potential interactions.

Opioid Receptors (e.g., κ-Opioid Receptor)

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are well-established targets for pain management. nih.govchemrxiv.org The kappa opioid receptor (KOR), in particular, has garnered interest for its potential role in analgesia without the addictive properties associated with mu-opioid receptor (MOR) agonists. nih.govnih.gov KOR activation can also influence mood and produce dysphoria. nih.govpainphysicianjournal.com

This compound derivatives have been investigated for their activity at opioid receptors. The binding and activation of these receptors initiate a cascade of intracellular signaling events. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins. nih.gov This can result in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. painphysicianjournal.com Furthermore, KOR activation can trigger the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestins. chemrxiv.orgnih.gov This β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating distinct signaling pathways, such as the p38 MAPK pathway. nih.gov

Research into related compounds, such as the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of opioid receptor antagonists, has provided valuable insights into the structure-activity relationships (SAR) that govern selectivity for different opioid receptor subtypes. dntb.gov.ua For instance, the development of potent and selective KOR antagonists like JDTic has been instrumental in elucidating the role of KOR in conditions such as depression, anxiety, and substance abuse. dntb.gov.ua These studies highlight the importance of specific structural features in determining the nature and selectivity of the interaction with opioid receptors.

Serotonin (B10506) and Noradrenaline Reuptake Transporters

The serotonin transporter (SERT) and noradrenaline (norepinephrine) transporter (NET) are crucial for regulating the concentration of these neurotransmitters in the synaptic cleft. biomolther.orgkoreascience.kr Inhibition of these transporters is a key mechanism of action for many antidepressant medications. koreascience.kr

Studies on related carboxamide compounds, specifically 4-benzylpiperidine (B145979) carboxamides and N-benzyl-N-(pyrrolidin-3-yl)carboxamides, have demonstrated their potential as dual serotonin and noradrenaline reuptake inhibitors. biomolther.orgnih.gov These studies have revealed key structural features that influence potency and selectivity for SERT and NET over the dopamine (B1211576) transporter (DAT). biomolther.orgnih.gov For example, the nature of the substituents on the aromatic ring and the length of the linker between key pharmacophoric elements can significantly impact the inhibitory activity at each transporter. biomolther.orgkoreascience.kr

The binding of these inhibitors to SERT and NET is thought to occur within a pocket formed by several transmembrane domains of the transporter proteins. nih.gov This interaction blocks the reuptake of serotonin and noradrenaline from the synapse back into the presynaptic neuron, thereby increasing their availability to bind to postsynaptic receptors and enhancing neurotransmission. biomolther.orgkoreascience.kr

Cannabinoid CB2 Receptors

The cannabinoid CB2 receptor, another GPCR, is primarily expressed in immune cells and to a lesser extent in the central nervous system. nih.govunipi.it Its activation is associated with anti-inflammatory and immunomodulatory effects, making it a potential therapeutic target for a variety of conditions, including neuropathic pain and neurodegenerative diseases, without the psychotropic effects associated with CB1 receptor activation. nih.gov

While direct mechanistic studies on this compound itself are limited in the provided results, research on other synthetic cannabinoid receptor ligands provides a framework for understanding potential interactions. CB2 receptor agonists can modulate immune cell function and suppress neuroinflammation. nih.gov The binding of an agonist to the CB2 receptor, which is coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase. unipi.it

The structure of the ligand plays a critical role in its affinity and efficacy at the CB2 receptor. For instance, studies on various cannabinoid ligands have shown that specific chemical modifications can confer high selectivity for the CB2 receptor over the CB1 receptor. nih.gov

Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor δ)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate gene expression involved in metabolism and inflammation. PPARδ, in particular, has been identified as a potential target for metabolic disorders.

Although direct evidence for the interaction of this compound with PPARδ is not available in the search results, the study of other small molecule agonists provides insight into the general mechanism. nih.gov The binding of a ligand to the ligand-binding domain of PPARδ induces a conformational change that promotes the recruitment of coactivator proteins and the subsequent transcription of target genes. nih.gov The development of potent and selective PPARδ agonists, such as GW501516, has been guided by structure-activity relationship studies and has demonstrated the feasibility of targeting this nuclear receptor with small molecules. nih.gov

Mechanistic Insights from Ligand-Protein Co-crystal Structures (if available)

The determination of co-crystal structures of a ligand bound to its protein target provides invaluable, high-resolution information about the molecular interactions that govern binding affinity and selectivity. These structures can reveal the precise orientation of the ligand in the binding pocket, the key amino acid residues involved in the interaction, and any conformational changes that occur in the protein upon ligand binding. nih.govnih.gov

As of the information available from the search results, there are no specific co-crystal structures of this compound bound to the molecular targets discussed above (opioid receptors, serotonin/noradrenaline reuptake transporters, cannabinoid CB2 receptors, PPARδ, or Cereblon).

However, the importance of such structural data is well-established in drug discovery. nih.govnih.gov For example, co-crystal structures of other ligands have been instrumental in understanding the binding modes of inhibitors in the serotonin transporter and in guiding the design of selective PPARδ agonists. biomolther.orgnih.gov Similarly, cryo-electron microscopy and X-ray crystallography have been pivotal in elucidating how molecular glues mediate the interaction between CRBN and its neosubstrates. nih.gov The availability of such structural information for this compound would significantly advance the understanding of its mechanism of action and facilitate the rational design of more potent and selective analogs.

Table of Mentioned Compounds

Lead Identification and Optimization Strategies Utilizing the N Benzylmorpholine 3 Carboxamide Scaffold

Hit-to-Lead Progression Methodologies

The journey from a high-throughput screening (HTS) "hit" to a viable "lead" series, a process known as the hit-to-lead (H2L) phase, is a crucial and challenging part of drug discovery. drugtargetreview.comupmbiomedicals.com This stage aims to refine a large number of initial hits into a small number of potent and selective lead compounds for further optimization. upmbiomedicals.com For a hypothetical hit compound featuring the N-benzylmorpholine-3-carboxamide core, the initial steps involve confirmation and characterization of its activity.

The process typically begins by grouping hit molecules based on their structural similarities. upmbiomedicals.com These hits are then ranked according to their potency, affinity for the target, and ligand efficiency. upmbiomedicals.com It is important to note that the most active compound is not always the best starting point, as numerous parameters require optimization to create a successful drug. drugtargetreview.com

To systematically evaluate and prioritize hits, a "Traffic Light" approach can be employed, where compounds are scored based on a variety of calculated and experimental parameters. drugtargetreview.com This method helps to provide a holistic view of a compound's potential and avoids placing too much emphasis on a single property. drugtargetreview.com

Table 1: Hypothetical Hit-to-Lead Progression for this compound Analogues

| Compound ID | Scaffold Modification | Target Affinity (IC₅₀, nM) | Selectivity vs. Off-Target | Cell-Based Potency (EC₅₀, µM) |

| Hit-1 | This compound | 5,200 | 5-fold | >50 |

| H2L-A | Substitution on benzyl (B1604629) ring | 850 | 25-fold | 15.2 |

| H2L-B | Morpholine (B109124) ring substitution | 1,200 | 15-fold | 28.5 |

| H2L-C | Carboxamide linker modification | 3,500 | 8-fold | 45.1 |

This table presents hypothetical data for illustrative purposes.

Lead Optimization Paradigms

Rational drug design aims to develop new therapeutic agents based on a known biological target. mdpi.com For the this compound scaffold, this would involve a detailed understanding of its binding mode to the target protein. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the lead compound to understand how chemical structure relates to biological activity. patsnap.com By identifying key functional groups responsible for activity, researchers can make targeted modifications to enhance potency and selectivity. patsnap.com For instance, the introduction of hydroxyl groups on aromatic rings has been shown to be beneficial for the biological activity of similar heterocyclic compounds. mdpi.com

The synthesis of a diverse range of analogues is crucial for thoroughly exploring the chemical space around the this compound core. This can involve various synthetic strategies to introduce a wide array of substituents at different positions of the scaffold. For example, the benzyl group offers a site for substitution to probe interactions with hydrophobic pockets in the target protein. The morpholine ring can be modified to alter solubility and metabolic stability. nih.gov The carboxamide linker can also be replaced with other functional groups, such as ureas or sulfonamides, to explore different hydrogen bonding patterns and chemical properties. scienceopen.com The synthesis of novel 1,2,3-triazole-1,4-benzoxazine hybrids through click chemistry is an example of creating diverse analogues. nih.gov

Computational methods are invaluable in accelerating the lead optimization process. patsnap.comfrontiersin.org Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allow for the rapid assessment of numerous virtual compounds, reducing the time and expense of experimental testing. patsnap.com These methods can predict how modifications to the this compound scaffold might affect its binding affinity and other properties. For instance, computational approaches can guide the design of hybrid molecules by combining the active features of different pharmacophores. frontiersin.org

Scaffold Hopping Approaches for Novel Chemotypes

Scaffold hopping is a powerful strategy for discovering structurally novel compounds by modifying the central core of a molecule while retaining its biological activity. nih.govniper.gov.in This approach is particularly useful for overcoming issues with existing scaffolds, such as poor pharmacokinetic properties or intellectual property limitations. niper.gov.in

For the this compound scaffold, a scaffold hopping strategy could involve replacing the morpholine ring with other heterocyclic systems, such as piperidine (B6355638) or thiomorpholine (B91149), as has been successfully demonstrated for other compound classes. nih.gov Another approach could be to replace the entire N-benzylmorpholine core with a structurally different scaffold that maintains the key pharmacophoric features required for biological activity. A recent study demonstrated the successful scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline to afford 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.gov

Table 2: Examples of Scaffold Hopping Strategies

| Original Scaffold | Hopped Scaffold | Rationale | Potential Advantage |

| This compound | N-benzylpiperidine-3-carboxamide | Altering ring heteroatom | Improved metabolic stability or selectivity |

| This compound | 5,6,7-Trimethoxyflavan | Introducing a new core structure | Novel intellectual property, altered ADMET profile |

| Imidazopyridine | 1,2,4-Triazolopyridine | Blocking metabolic site | Improved metabolic stability in human liver microsomes |

This table includes examples from related research to illustrate the concept. niper.gov.in

Strategies for Modulating Molecular Properties (e.g., selective enzyme/receptor binding)

A key goal of lead optimization is to enhance the selectivity of a compound for its intended target over other related proteins, thereby minimizing off-target effects. danaher.com For the this compound scaffold, several strategies can be employed to modulate its molecular properties and improve selectivity.

The introduction of specific substituents can create favorable interactions with unique residues in the target's binding site that are not present in off-targets. For example, the strategic placement of a bromine atom on a pyridinyl ring has been shown to improve affinity and selectivity for the human adenosine (B11128) A3 receptor by allowing the bromine to insert deep into the orthosteric pocket. nih.gov Furthermore, the carboxamide linker itself can be critical for selectivity, as demonstrated in a series of dopamine (B1211576) D3 receptor ligands where its presence was crucial for high D3 receptor selectivity over the D2 receptor. nih.gov Computational methods, such as alchemical relative binding free energy calculations, can be used to predict which modifications are most likely to enhance selectivity. nih.gov

Future Research Trajectories for N Benzylmorpholine 3 Carboxamide in Chemical Biology

Development of Advanced Analytical Probes

The development of advanced analytical probes based on the N-benzylmorpholine-3-carboxamide scaffold is a crucial first step in elucidating its biological function. Future research should focus on the design and synthesis of probes that can be used to identify and quantify the compound's interactions with biological molecules.

One promising approach is the incorporation of reporter tags, such as fluorophores or biotin, into the this compound structure. This would enable researchers to visualize the compound's subcellular localization and track its binding to target proteins using techniques like fluorescence microscopy and affinity purification. For instance, the synthesis of a fluorescently labeled analog could help determine if the compound accumulates in specific organelles, providing clues about its mechanism of action.

Furthermore, the development of photoaffinity-labeled probes could be employed to covalently link the compound to its biological targets upon photoactivation. This would facilitate the unambiguous identification of interacting proteins, a critical step in understanding its mode of action.

Exploration of Novel Biological Targets beyond Current Findings

While the specific biological targets of this compound are not yet fully characterized, the broader class of carboxamide-containing molecules has been shown to interact with a wide range of biological targets. nih.govmdpi.comnih.gov Future research should therefore aim to identify the specific proteins and pathways modulated by this compound.

Drawing inspiration from related structures, potential targets could include enzymes such as histone deacetylases (HDACs), monoamine oxidases (MAOs), and cholinesterases. mdpi.comnih.gov For example, quinoline-3-carboxamide (B1254982) derivatives have been identified as allosteric binders to HDAC4, disrupting key signaling pathways in cancer. nih.gov Similarly, certain N-benzyl-carboxamide derivatives have shown inhibitory activity against MAO-A and MAO-B. mdpi.com

Unbiased screening approaches, such as chemical proteomics, could be employed to systematically identify the protein targets of this compound. This would involve immobilizing the compound on a solid support and using it to "fish" for interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide a comprehensive overview of the compound's interactome.

Application in Chemical Probe Design for Pathway Elucidation

Once novel biological targets have been identified, this compound and its derivatives can be utilized as chemical probes to dissect complex biological pathways. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action.

Future efforts should focus on optimizing the potency and selectivity of this compound for its identified target(s) through medicinal chemistry efforts. This would involve the synthesis and evaluation of a library of analogs with systematic modifications to the morpholine (B109124), benzyl (B1604629), and carboxamide moieties. Structure-activity relationship (SAR) studies would guide the design of more potent and selective probes.

These optimized probes could then be used to study the physiological and pathological roles of their target proteins. For example, a selective inhibitor of a newly identified enzyme could be used to investigate the consequences of inhibiting that enzyme's activity in cellular and animal models of disease. This approach can provide valuable insights into disease mechanisms and identify new therapeutic strategies. The design of such probes can be inspired by the development of other small molecule probes for complex signaling pathways. nih.gov

Methodological Advancements in Asymmetric Synthesis for this compound Derivatives

The stereochemistry of this compound is likely to be a critical determinant of its biological activity. Therefore, the development of efficient and stereoselective synthetic methods is paramount for producing enantiomerically pure compounds for biological evaluation.

Future research in this area should focus on the development of novel asymmetric synthetic routes to access specific stereoisomers of this compound and its derivatives. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For instance, asymmetric hydrogenation of a suitable prochiral precursor could be a viable strategy to establish the desired stereocenter on the morpholine ring. researchgate.net The development of stereoselective aza-Michael reactions could also be explored for the construction of the chiral morpholine core. rsc.org

The ability to synthesize all possible stereoisomers of the compound will be crucial for conducting detailed SAR studies and for identifying the eutomer – the stereoisomer with the desired biological activity.

Predictive Modeling for Target-Specific Interactions and Selectivity

Computational modeling can play a significant role in accelerating the discovery and optimization of this compound-based probes and drug candidates. Future research should leverage predictive modeling techniques to understand the structural basis of the compound's interactions with its biological targets and to guide the design of more selective analogs.

Molecular docking studies can be used to predict the binding mode of this compound within the active site of a target protein. mdpi.com This information can then be used to design modifications that are expected to enhance binding affinity and selectivity. For example, if a particular substituent on the benzyl ring is predicted to clash with a residue in the binding pocket, it can be replaced with a smaller group.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogs with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. The use of deep generative models on multimodal graphs could also be a powerful tool for predicting drug-drug and drug-target interactions. researchgate.net

Integration with High-Throughput Screening for Broad Biological Activity Profiling

To fully explore the therapeutic potential of the this compound scaffold, it is essential to screen it against a wide range of biological assays. High-throughput screening (HTS) provides a powerful platform for rapidly assessing the activity of a compound in a large number of assays.

Future research should involve the integration of this compound and a library of its derivatives into HTS campaigns. This would allow for the unbiased discovery of novel biological activities and potential therapeutic applications. For example, screening against a panel of cancer cell lines could reveal selective anti-proliferative effects, while screening against a panel of enzymes could identify unexpected inhibitory activities. nih.gov

The data generated from HTS can provide valuable starting points for new research directions and can help to identify the most promising avenues for further development of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzylmorpholine-3-carboxamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling reactions between benzylamine derivatives and morpholine-3-carboxylic acid precursors. For example, 4-benzylmorpholine-3-carboxylic acid derivatives (purity >97%) can be synthesized via acid-catalyzed condensation, followed by amidation using carbodiimide coupling agents . Purification methods such as recrystallization (e.g., from ethanol/water mixtures) or preparative HPLC are critical to achieve high purity (>95%). Analytical HPLC with UV detection (λ = 254 nm) is recommended for verifying purity .

Q. How can spectroscopic techniques confirm the structural identity of N-benzylmorpholine-3-carboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while morpholine ring protons resonate at δ 3.4–4.1 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 249.1234 for CHNO) .

- FTIR Spectroscopy : Key stretches include the amide C=O (~1650 cm) and morpholine C-O-C (~1100 cm) .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of N-benzylmorpholine-3-carboxamide, and how can polymorphs be characterized?

- Methodological Answer : Polymorphism can alter solubility, bioavailability, and stability. To characterize polymorphs:

- X-ray Diffraction (XRD) : Compare diffraction patterns to identify crystalline forms .

- Differential Scanning Calorimetry (DSC) : Detect melting point variations (e.g., mp differences >5°C indicate distinct polymorphs) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts formulation stability .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:

- Standardized Bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Batch Analysis : Verify purity (>97% via HPLC) and exclude degradation products (e.g., hydrolyzed amide forms) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across datasets .

Q. What experimental designs are optimal for stability studies of N-benzylmorpholine-3-carboxamide under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions .

- LC-MS Monitoring : Track degradation products (e.g., hydrolysis to morpholine-3-carboxylic acid) using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .

- Long-Term Stability : Store samples at 25°C/60% RH and analyze monthly for up to 24 months .

Q. How can positional isomerism in N-benzylmorpholine-3-carboxamide derivatives be analytically resolved?

- Methodological Answer :

- HPLC-MS with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak IG-3) to separate enantiomers .

- 2D NMR (NOESY/ROESY) : Identify spatial proximity of substituents (e.g., benzyl vs. morpholine ring protons) .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts for candidate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.